6-Cyclopropylpyridazin-3-amine
Overview
Description
6-Cyclopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H9N3. It features a pyridazine ring substituted with a cyclopropyl group at the 6-position and an amine group at the 3-position. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and are used in various scientific research and industrial applications .
Scientific Research Applications
6-Cyclopropylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Safety and Hazards
The safety data sheet for a similar compound, “6-Chloro-N-cyclopropylpyridazin-3-amine”, suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine, including this compound, inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet and anticancer activities.
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.
Pyrazine: A diazine with nitrogen atoms at the 1 and 4 positions.
Uniqueness: 6-Cyclopropylpyridazin-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-cyclopropylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUGSUMEYWXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659350 | |
Record name | 6-Cyclopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-07-9 | |
Record name | 6-Cyclopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyclopropylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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